4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

Catalog No.
S772389
CAS No.
946699-13-4
M.F
C16H18FNO
M. Wt
259.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

CAS Number

946699-13-4

Product Name

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

IUPAC Name

4-(3-tert-butylphenoxy)-3-fluoroaniline

Molecular Formula

C16H18FNO

Molecular Weight

259.32 g/mol

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3

InChI Key

JRSFPHFWKHCVMK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine, also known as TFBPA, is an organic compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol. It features a fluorine atom and a tert-butyl group, contributing to its unique chemical properties. TFBPA is classified as a phenylamine, a group of compounds widely utilized in the synthesis of pharmaceuticals, polymers, and other materials. The compound was first synthesized and characterized by Kurokawa et al. in 2005 and has since attracted attention for its potential applications in various scientific fields.

Typical of phenylamines, including:

  • Nucleophilic Substitution: The presence of the fluorine atom makes TFBPA susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with various nucleophiles.
  • Oxidation: TFBPA can be oxidized to form different derivatives, which may exhibit altered biological or chemical properties.
  • Reduction: Under appropriate conditions, the compound can be reduced to yield amines or other functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

TFBPA exhibits promising biological activities, including:

  • Antitumor Activity: Studies have shown that TFBPA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces apoptosis (programmed cell death) in these cells, making it a candidate for further cancer research.
  • Anti-inflammatory Effects: The compound has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes, which may have implications for treating inflammatory diseases.
  • Antioxidative Properties: TFBPA demonstrates antioxidant activity, protecting cells from oxidative stress and damage, which is crucial in preventing various diseases related to oxidative damage.

The synthesis of TFBPA typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available phenolic compounds and fluorinated substrates.
  • Reaction Conditions: Common methods include nucleophilic substitution reactions where tert-butyl groups are introduced onto the aromatic ring.
  • Purification: After synthesis, TFBPA is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

The detailed synthetic route may vary based on specific experimental conditions and desired yields .

TFBPA has potential applications across various fields:

  • Drug Discovery: As a phenylamine derivative with notable biological activities, TFBPA can serve as a lead compound in drug development targeting cancer or inflammatory diseases.
  • Materials Science: The compound can be utilized as a building block in synthesizing functional materials with unique properties.
  • Analytical Chemistry: TFBPA may be employed as a standard reference compound in analytical methods for detecting phenylamine derivatives.

Research on TFBPA's interactions focuses on its binding affinity with biological targets. Studies have indicated that:

  • TFBPA interacts with specific receptors involved in cell signaling pathways related to cancer and inflammation.
  • Its structural features enable it to bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects.

These interaction studies are crucial for understanding how TFBPA exerts its biological effects and for optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with TFBPA. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(Phenoxy)-3-fluoroanilineC13H12FNOLacks tert-butyl group; used in similar applications
4-(3-Methylphenoxy)-3-fluoroanilineC15H16FNOMethyl group instead of tert-butyl; different lipophilicity
4-(3-Ethylphenoxy)-3-fluoroanilineC15H16FNOEthyl group; exhibits varied biological activity

Uniqueness of TFBPA

What sets TFBPA apart from these similar compounds is primarily its tert-butyl substituent, which enhances lipophilicity and stability compared to others lacking this feature. This property may contribute to its superior biological activities and potential applications in drug development.

XLogP3

4.5

Dates

Last modified: 08-15-2023

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